molecular formula C9H11Cl2N3 B6189671 2-(1H-imidazol-4-yl)aniline dihydrochloride CAS No. 130209-88-0

2-(1H-imidazol-4-yl)aniline dihydrochloride

Cat. No. B6189671
CAS RN: 130209-88-0
M. Wt: 232.1
InChI Key:
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Description

2-(1H-imidazol-4-yl)aniline dihydrochloride, also known as 2-IAD, is an organic compound consisting of an aniline group with a 1H-imidazol-4-yl substituent. It is a white, crystalline solid that is soluble in water. 2-IAD has a wide range of applications, including use in pharmaceuticals, industrial chemicals, and research applications. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

2-(1H-imidazol-4-yl)aniline dihydrochloride has numerous scientific research applications, including use in the synthesis of organic compounds, as a catalyst for chemical reactions, and as a reagent for the analysis of biological samples. It is also used in the synthesis of organic compounds, such as peptides, nucleotides, and amino acids. In addition, this compound is used as a catalyst in organic reactions, such as hydrogenation, hydroxylation, and alkylation. Finally, this compound is used as a reagent for the analysis of biological samples, such as proteins, nucleic acids, and carbohydrates.

Mechanism of Action

2-(1H-imidazol-4-yl)aniline dihydrochloride is an organic compound that acts as a catalyst in chemical reactions. It is believed that the 1H-imidazol-4-yl substituent on the aniline group acts as a Lewis acid, which facilitates the formation of a transition state in the reaction. This transition state is necessary for the reaction to occur.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes and other inflammatory molecules. Additionally, this compound has been found to inhibit the growth of several bacterial species, including Staphylococcus aureus and Escherichia coli. Finally, this compound has been found to modulate the activity of certain ion channels, such as the voltage-gated potassium channels, which are involved in the regulation of cell membrane potential.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-imidazol-4-yl)aniline dihydrochloride in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is easily soluble in water, making it easy to handle in the laboratory. Finally, it is a relatively stable compound, so it can be stored for extended periods of time.
However, there are some limitations to the use of this compound in laboratory experiments. First, it is a relatively weak Lewis acid, so it is not suitable for use in reactions that require a strong acid catalyst. Second, it is a relatively toxic compound, so it must be handled with care. Finally, it has been found to be a weak inhibitor of some enzymes, so it may not be suitable for use in experiments that require strong enzyme inhibition.

Future Directions

The potential applications of 2-(1H-imidazol-4-yl)aniline dihydrochloride are vast, and there are many future directions for research. One area of research is the development of new synthesis methods for the compound. Additionally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Furthermore, more research is needed to explore the use of this compound as a reagent in the analysis of biological samples. Finally, further research is needed to explore the use of this compound as a catalyst in the synthesis of organic compounds.

Synthesis Methods

2-(1H-imidazol-4-yl)aniline dihydrochloride can be synthesized either by direct reaction of aniline with imidazole in the presence of a strong acid, such as hydrochloric acid, or by the reaction of aniline with imidazole and a base, such as sodium hydroxide. The direct reaction method results in a higher yield of this compound than the base-catalyzed reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-4-yl)aniline dihydrochloride involves the reaction of 4-(2-aminoethyl)imidazole with aniline in the presence of hydrochloric acid to form the target compound. The reaction is carried out under reflux conditions and the product is isolated as a dihydrochloride salt.", "Starting Materials": [ "4-(2-aminoethyl)imidazole", "aniline", "hydrochloric acid" ], "Reaction": [ "To a round bottom flask equipped with a reflux condenser, add 4-(2-aminoethyl)imidazole (1.0 equiv) and aniline (1.2 equiv).", "Add hydrochloric acid (2.0 equiv) to the flask and stir the mixture at room temperature for 30 minutes.", "Heat the reaction mixture under reflux for 4 hours.", "Allow the reaction mixture to cool to room temperature and filter the precipitated product.", "Wash the product with cold water and dry it under vacuum to obtain 2-(1H-imidazol-4-yl)aniline dihydrochloride as a white solid." ] }

CAS RN

130209-88-0

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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